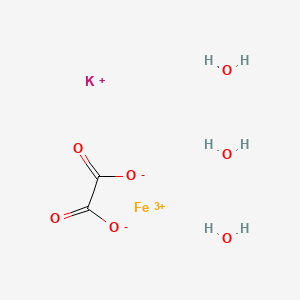
Potassium;iron(3+);oxalate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a salt consisting of ferrioxalate anions and potassium cations. The ferrioxalate anion is a transition metal oxalate complex with an iron atom in the +3 oxidation state and three bidentate oxalate ligands. The compound is typically found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;iron(3+);oxalate;trihydrate can be synthesized through a multi-step process. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is carried out on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions in solution, forming barium sulfate as a byproduct . The reaction can be represented as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
Another method involves dissolving ferrous ammonium sulfate hexahydrate in a slightly acidic solution, followed by the addition of oxalic acid to form iron(II) oxalate. This iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can participate in redox reactions, where the iron center can be reduced from Fe(III) to Fe(II) or oxidized back to Fe(III).
Photochemical Reactions: The compound is known to decompose under light, making it useful in photochemical studies.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), oxalic acid, and various bases and acids to control the pH of the reaction environment .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in redox reactions, the products can include iron(II) oxalate and other iron complexes .
Applications De Recherche Scientifique
Potassium;iron(3+);oxalate;trihydrate has a wide range of scientific research applications:
Biology: The compound is used in studies involving iron metabolism and transport in biological systems.
Medicine: Research into iron-based compounds for therapeutic applications often involves this compound as a model compound.
Mécanisme D'action
The mechanism by which potassium;iron(3+);oxalate;trihydrate exerts its effects involves the interaction of the ferrioxalate anion with light and other chemical species. The iron center in the ferrioxalate anion can undergo redox reactions, and the oxalate ligands can participate in coordination chemistry, forming various complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium ferrioxalate: Similar to potassium;iron(3+);oxalate;trihydrate but with sodium as the counterion.
Iron(II) oxalate: Contains iron in the +2 oxidation state and is less stable than the ferrioxalate complex.
Uniqueness
This compound is unique due to its stability in the dark, its ability to decompose under light, and its use as a standard in photochemical studies. Its specific coordination geometry and the presence of three bidentate oxalate ligands also distinguish it from other iron oxalate complexes .
Propriétés
Formule moléculaire |
C2H6FeKO7+2 |
|---|---|
Poids moléculaire |
237.01 g/mol |
Nom IUPAC |
potassium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
Clé InChI |
PDZDVXMGODGGBP-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
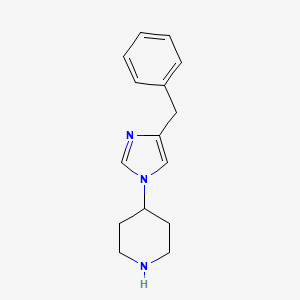
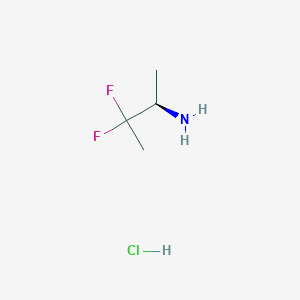
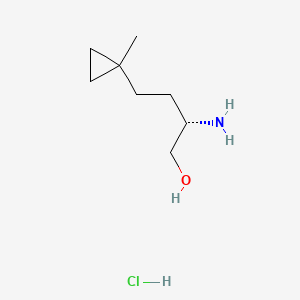
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

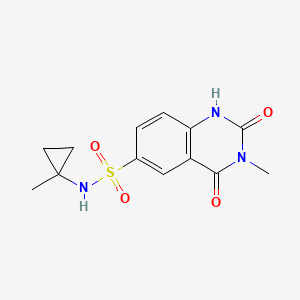
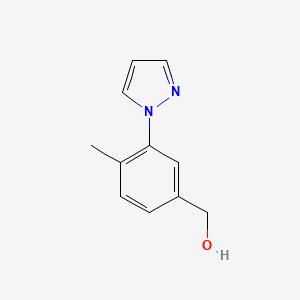
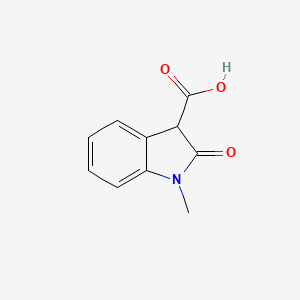
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
